
Methyl 2-ethyl-3,3-dimethylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethyl-3,3-dimethylpentanoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by its branched structure, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-3,3-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-ethyl-3,3-dimethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Sodium methoxide, methanol or other alcohols.
Major Products Formed
Hydrolysis: 2-ethyl-3,3-dimethylpentanoic acid and methanol.
Reduction: 2-ethyl-3,3-dimethylpentanol.
Transesterification: New ester and methanol.
科学的研究の応用
Methyl 2-ethyl-3,3-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of methyl 2-ethyl-3,3-dimethylpentanoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use and the specific biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 3,3-dimethylpentanoate
- Ethyl 2-ethyl-3,3-dimethylpentanoate
- Methyl 2-ethyl-3-methylpentanoate
Uniqueness
Methyl 2-ethyl-3,3-dimethylpentanoate is unique due to its specific branched structure, which influences its reactivity and physical properties. This structural uniqueness can lead to different interactions and applications compared to its similar compounds.
特性
CAS番号 |
88246-55-3 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
methyl 2-ethyl-3,3-dimethylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-6-8(9(11)12-5)10(3,4)7-2/h8H,6-7H2,1-5H3 |
InChIキー |
FRQTXBSAJIUYJF-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)OC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)

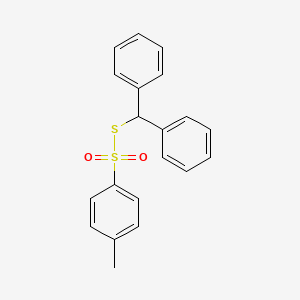


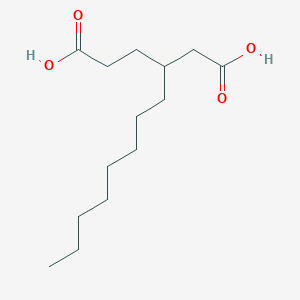

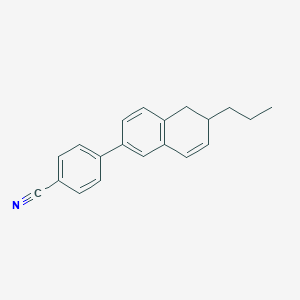
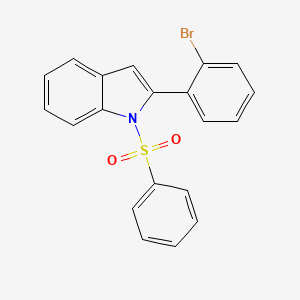

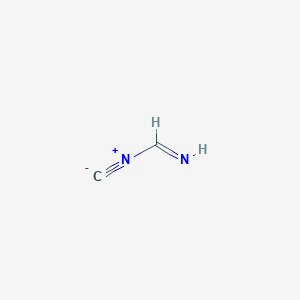
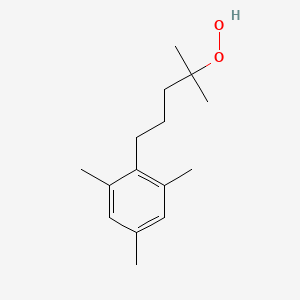

![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
